molecular formula C6H10O2 B13565355 (2R)-2-methoxycyclopentan-1-one

(2R)-2-methoxycyclopentan-1-one

Cat. No.: B13565355
M. Wt: 114.14 g/mol
InChI Key: OLNNYNLMEOFPET-ZCFIWIBFSA-N
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Description

(2R)-2-methoxycyclopentan-1-one is an organic compound with a cyclopentane ring substituted with a methoxy group and a ketone group The compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methoxycyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclopentanone derivative with a methoxy group donor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methoxycyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-methoxycyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2R)-2-methoxycyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methoxycyclopentan-1-one: The enantiomer of (2R)-2-methoxycyclopentan-1-one with different stereochemistry.

    Cyclopentanone: A simpler analog without the methoxy group.

    2-methoxycyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a methoxy group and a ketone group on a cyclopentane ring. This combination of features makes it valuable in asymmetric synthesis and chiral chemistry applications.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2R)-2-methoxycyclopentan-1-one

InChI

InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3/t6-/m1/s1

InChI Key

OLNNYNLMEOFPET-ZCFIWIBFSA-N

Isomeric SMILES

CO[C@@H]1CCCC1=O

Canonical SMILES

COC1CCCC1=O

Origin of Product

United States

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